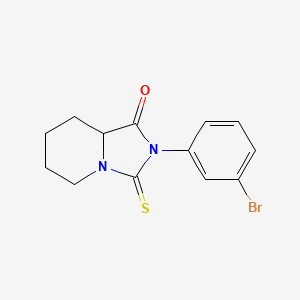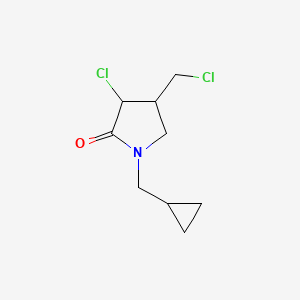![molecular formula C11H12OS B14597910 Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]- CAS No. 60603-16-9](/img/structure/B14597910.png)
Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]- is an organic compound with a complex structure that includes a benzene ring substituted with a methoxy group and a methylene-propenyl-thio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]- typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method is the electrophilic aromatic substitution, where benzene reacts with a methoxy-propenyl-thio compound in the presence of a catalyst . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction parameters is crucial to obtain the desired product with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding thioether.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring, such as halogens or nitro groups, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of iron(III) bromide for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Halogenated or nitro-substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s thio group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the methoxy and methylene-propenyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, (2-methoxy-2-propenyl)-: Similar structure but lacks the thio group.
Benzene, (2-methyl-1-propenyl)-: Similar structure but with a methyl group instead of a methoxy group.
Benzene, 1-methyl-2-(2-propenyl)-: Similar structure but with a different substitution pattern.
Uniqueness
Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]- is unique due to the presence of the thio group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
60603-16-9 |
|---|---|
Formule moléculaire |
C11H12OS |
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
3-methoxybuta-1,3-dien-2-ylsulfanylbenzene |
InChI |
InChI=1S/C11H12OS/c1-9(12-3)10(2)13-11-7-5-4-6-8-11/h4-8H,1-2H2,3H3 |
Clé InChI |
OAZAQKXFVDWLHW-UHFFFAOYSA-N |
SMILES canonique |
COC(=C)C(=C)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[f]quinazoline, 1,3-diphenyl-](/img/structure/B14597829.png)
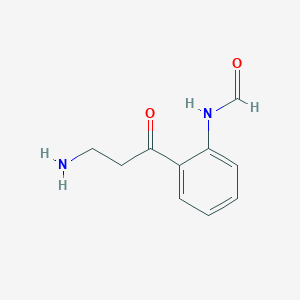
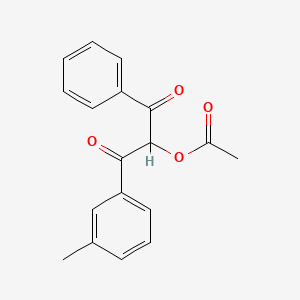
![5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14597844.png)
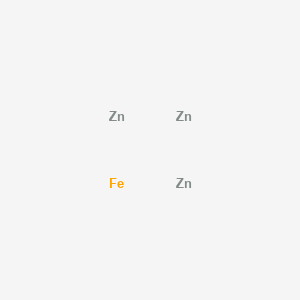
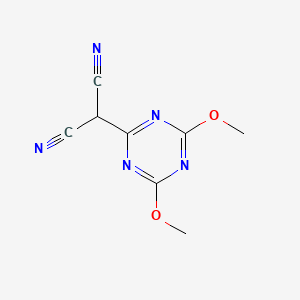
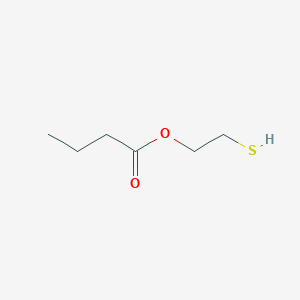
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide](/img/structure/B14597869.png)
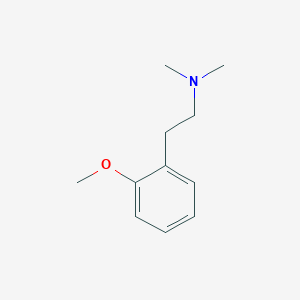
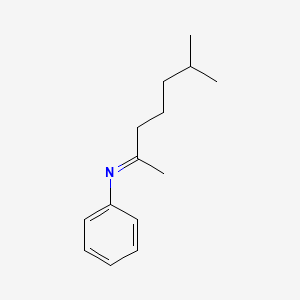
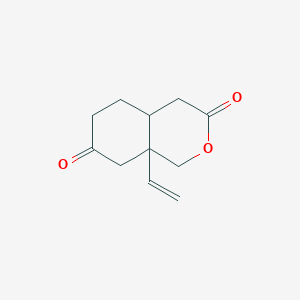
![Cycloheptanone, 2-[(3-nitrophenyl)methylene]-](/img/structure/B14597883.png)
